3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

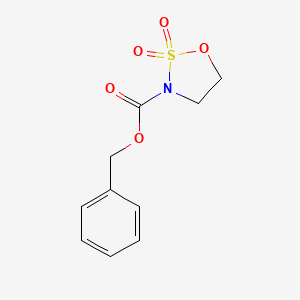

. This compound is characterized by its unique structure, which includes an oxathiazolidine ring with a carboxylate group and a benzyl protecting group.

Preparation Methods

The synthesis of 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of benzyl chloroformate with 1,2,3-oxathiazolidine-3-carboxylic acid in the presence of a base . The reaction conditions often include the use of organic solvents such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can occur through the formation of covalent bonds with the active site of the enzyme, leading to a decrease in enzyme activity. The pathways involved in its mechanism of action are still under investigation, but they are believed to include the modulation of cellular signaling pathways .

Comparison with Similar Compounds

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:

3-Boc-1,2,3-oxathiazolidine 2,2-dioxide: This compound has a tert-butoxycarbonyl protecting group instead of a benzyl group, which can influence its reactivity and applications.

1,2,3-oxathiazolidine-3-carboxylic acid derivatives: These compounds lack the protecting group and may have different chemical properties and uses.

Biological Activity

3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticonvulsant effects, and interactions with key biological targets.

Chemical Structure

The compound is characterized by a thiazolidine ring and a sulfonyl moiety, contributing to its biological activity. The presence of a benzyl group (Cbz) and a phenyl group enhances its lipophilicity, which may facilitate cell membrane penetration.

Molecular Structure Representation:

- SMILES Notation:

O=C(OCC1=CC=CC=C1)N1CCOS1(=O)=O

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to be effective against various bacterial strains, suggesting potential applications in treating infections.

- Study Findings:

- In vitro studies demonstrated significant inhibition of growth in Gram-positive bacteria.

- The compound's structural features suggest possible interactions with metabolic pathways in microbial cells .

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant effects of related compounds within the oxathiazolidine family. Notably, compounds with similar structures have shown efficacy in seizure models.

- Case Study:

Interaction with Biological Targets

Interaction studies have focused on the binding affinity of this compound with various proteins and enzymes.

- Key Findings:

- Preliminary results indicate potential interactions with carbonic anhydrase isoforms (hCA), particularly hCA IX and XII. These enzymes are implicated in tumor biology and represent targets for cancer therapy .

- Further research using techniques like surface plasmon resonance could elucidate these interactions more clearly.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| This compound | Antimicrobial | Effective against Gram-positive bacteria |

| 4-Methylthiazolidine 2,4-dione | Antifungal | Known for antifungal properties |

| Benzothiazole derivative | Anticancer | Exhibits strong anti-cancer activity |

| 5-(Phenylthio)-1,3-thiazole | Agrochemical | Potential use in agrochemical fields |

Properties

IUPAC Name |

benzyl 2,2-dioxooxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c12-10(11-6-7-16-17(11,13)14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRUJESEFSYUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.